molecular formula C17H14ClFN2O4S B4972506 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-fluorobenzyl)benzamide

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-fluorobenzyl)benzamide

Cat. No. B4972506
M. Wt: 396.8 g/mol
InChI Key: VBTQLRPTLJWZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-fluorobenzyl)benzamide involves intricate chemical reactions, typically starting from benzylidene derivatives. These processes often employ condensation reactions with aromatic aldehydes or involve reactions with hydrazine derivatives to yield pyrazole derivatives or other related compounds. Notably, the synthetic routes are designed to introduce specific functional groups that contribute to the compound's biological activity, such as antimicrobial properties (Patel & Dhameliya, 2010).

Molecular Structure Analysis

X-ray crystallography and various spectroscopic methods, including IR, 1H NMR, and 13C NMR, are crucial for analyzing the molecular structure of these compounds. These techniques confirm the presence of specific substituents and the overall molecular architecture, facilitating a better understanding of how structural features correlate with biological activity (Li, Wang, Li, & Song, 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, condensations, and rearrangements, that are pivotal for synthesizing desired derivatives with enhanced biological activities. The presence of specific functional groups enables selective reactions that are fundamental in medicinal chemistry for the development of new therapeutic agents (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent, influencing formulation strategies and bioavailability (Pandey & Rao, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for both the synthesis and potential therapeutic applications of these compounds. Studies often focus on modifying the chemical structure to enhance desired properties, such as increased antimicrobial activity or reduced toxicity (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O4S/c18-14-6-5-12(21-16(22)7-8-26(21,24)25)9-13(14)17(23)20-10-11-3-1-2-4-15(11)19/h1-6,9H,7-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTQLRPTLJWZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.